molecular formula C12H16N4S B13427557 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13427557
M. Wt: 248.35 g/mol
InChI Key: SMFFIQXPEXCVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyrazole ring

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-piperidin-4-yl-5-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16N4S/c13-12-8-10(11-2-1-7-17-11)15-16(12)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6,13H2

InChI Key

SMFFIQXPEXCVHN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=CC(=N2)C3=CC=CS3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of a piperidine derivative with a thiophene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the piperidine derivative is coupled with a thiophene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-3-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Piperidin-4-yl)-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different ring systems.

Biological Activity

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential pharmacological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and a pyrazole core. The structural formula can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

This configuration is crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The synthesis of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. The synthesis process has been documented to include:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the piperidine and thiophene substituents through nucleophilic substitution or coupling reactions.

The purity and yield of synthesized compounds are critical for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine. In vitro evaluations demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives. The compound exhibited bactericidal effects, inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Pyrazole derivatives have shown promise as antitumor agents. Research indicates that compounds structurally similar to 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can inhibit key signaling pathways in cancer cells. For instance, they have been reported to target BRAF(V600E) mutations effectively, which are prevalent in melanoma cases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus0.22
AntimicrobialStaphylococcus epidermidis0.25
AntitumorBRAF(V600E) mutant melanoma cellsNot specified

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of pyrazole derivatives. Modifications on the piperidine or thiophene rings can significantly alter biological activity. For example, variations in substituents on the thiophene ring have been linked to enhanced antimicrobial properties, while specific piperidine substitutions have shown increased potency against cancer cell lines .

Case Studies

In a notable study evaluating pyrazole derivatives, compound variants were tested for their ability to inhibit endothelin receptors, with some showing comparable efficacy to established drugs like bosentan in preventing endothelin-induced responses in vivo . Such findings underscore the therapeutic potential of these compounds beyond their initial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.